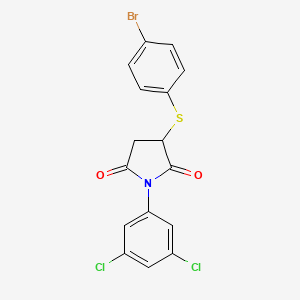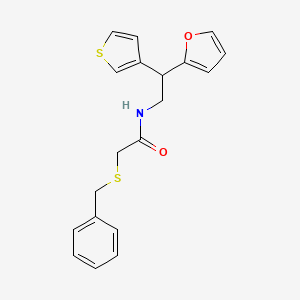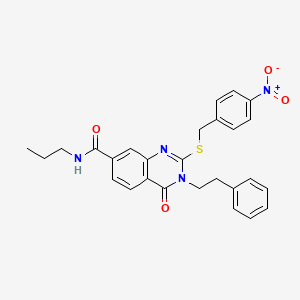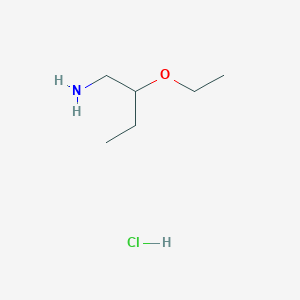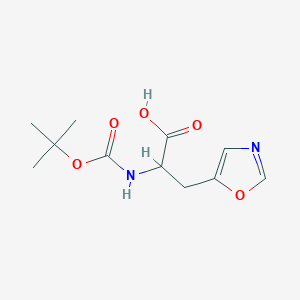
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-1-(m-tolyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-1-(m-tolyl)methanesulfonamide, also known as Furosemide, is a potent diuretic medication used to treat edema and hypertension. Furosemide belongs to the sulfonamide class of drugs and works by inhibiting the Na+/K+/2Cl- co-transporter in the loop of Henle, leading to increased excretion of sodium, chloride, and water.
Aplicaciones Científicas De Investigación
1. Molecular Conformation and Hydrogen Bonding
The compound, "N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-1-(m-tolyl)methanesulfonamide," exhibits unique molecular conformation and hydrogen bonding properties. In one study, significant twists were observed in a similar molecule, particularly between the pyrazole ring and the furan and benzene rings. The amino N atom demonstrates a nearly normal position to the benzene ring, forming hydrogen bonds with the sulfonamide O atom and creating a supramolecular chain structure. This intricate arrangement plays a crucial role in the compound's interactions and potential functionalities (Asiri et al., 2012).
2. Ligand Coordination and Structural Configuration
Another study highlighted the molecular and supramolecular structures of similar sulfonamide derivatives. Notably, the derivatives exhibited varying N(amide)-C(ethyl)-C(ethyl)-C(pyridinyl) torsion angles, which influenced their hydrogen bonding and, consequently, their overall structural configuration. These angles and bonding patterns impact the compound's ability to form supramolecular layers, chains, and interactions with other molecules, thereby affecting its potential applications in various scientific fields (Jacobs et al., 2013).
3. Chemical Reactivity and Interaction with Metal Ions
In a related study, the synthesis and structure of diorganotin derivatives with pyridyl functionalized bis(pyrazol-1-yl)methanes were explored. The research revealed how the compound can act as a monodentate ligand through the pyridyl nitrogen atom while the pyrazolyl nitrogen atoms do not coordinate to the tin atom. Such findings are crucial in understanding the compound's reactivity and interaction with metal ions, which are vital aspects in the field of coordination chemistry and potential catalytic applications (Li et al., 2010).
4. Catalytic Activity and Chemical Synthesis
The compound's utility in catalytic processes was also highlighted in a study that focused on the reactions of a Ru(II) complex with heteroaromatic substrates. It was demonstrated that the complex can initiate carbon−hydrogen bond activation, leading to the production of methane and other compounds. This behavior indicates the compound's potential role in catalytic activities and chemical synthesis processes, especially in the formation of organic compounds (Pittard et al., 2004).
Propiedades
IUPAC Name |
N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-1-(3-methylphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-14-4-2-5-15(10-14)13-24(21,22)19-7-8-20-12-16(11-18-20)17-6-3-9-23-17/h2-6,9-12,19H,7-8,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJZNRSIKFPUBQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NCCN2C=C(C=N2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-1-(m-tolyl)methanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(2-hydroxynaphthalen-1-yl)methylidene]-3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2513624.png)
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid](/img/structure/B2513625.png)
![2-ethyl-1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2513626.png)

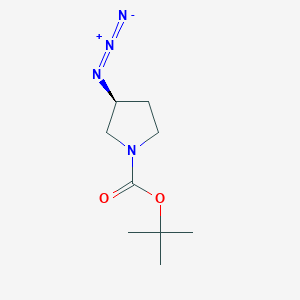
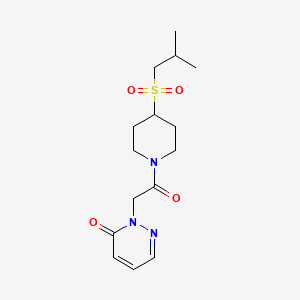

![[1-Bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphoryl-2-nitroethyl]benzene](/img/structure/B2513636.png)
![ethyl 2H,3H,3aH,4H,5H,6H,7H-cyclohepta[b]furan-3a-carboxylate](/img/structure/B2513638.png)
